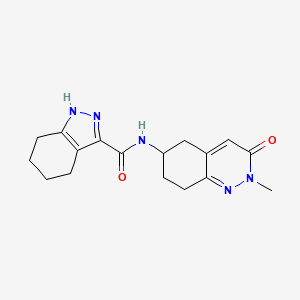
4-amino-N-(2-(thiophen-2-yl)ethyl)-3-(p-tolyl)isothiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-amino-N-(2-(thiophen-2-yl)ethyl)-3-(p-tolyl)isothiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'compound X' in scientific literature. It is a heterocyclic compound that contains both nitrogen and sulfur in its structure. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
One study focused on the microwave-assisted synthesis of hybrid molecules containing thiazole nuclei, investigating their antimicrobial, antilipase, and antiurease activities. Compounds with thiazole cores demonstrated good to moderate antimicrobial activity against various microorganisms, highlighting the potential of such molecules in developing new antimicrobial agents (Başoğlu et al., 2013).
Antimicrobial and Antifungal Activities
Another research project synthesized thiazolylcarboxamide derivatives and evaluated their antibacterial and antifungal activities. The findings underscored the significant potential of thiazole derivatives in combating bacterial and fungal infections, with some compounds showing promising results against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans (Wazalwar et al., 2019).
Strecker Approach to Thiazole Derivatives
Research on the synthesis of ethyl 5-aminothiazole-4-carboxylates via a Strecker approach revealed a versatile method for producing 2-substituted derivatives. This study demonstrates the chemical flexibility of thiazole compounds, suggesting their utility in a wide range of synthetic applications (Cheng et al., 2016).
Anti-anoxic Activity and Cerebral Protection
Thiazolecarboxamide derivatives were prepared and assessed for their anti-anoxic (AA) activity, revealing compounds with potent AA activity. This suggests the potential of thiazole derivatives in developing treatments for conditions related to oxygen deprivation in the brain (Ohkubo et al., 1995).
Mycobacterium tuberculosis GyrB Inhibitors
Thiazole-aminopiperidine hybrid analogues were designed, synthesized, and evaluated as inhibitors of Mycobacterium tuberculosis GyrB. Some compounds exhibited promising activity, highlighting the role of thiazole derivatives in addressing tuberculosis, a significant global health challenge (Jeankumar et al., 2013).
properties
IUPAC Name |
4-amino-3-(4-methylphenyl)-N-(2-thiophen-2-ylethyl)-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-11-4-6-12(7-5-11)15-14(18)16(23-20-15)17(21)19-9-8-13-3-2-10-22-13/h2-7,10H,8-9,18H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECMJUUFLJPWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(2-(thiophen-2-yl)ethyl)-3-(p-tolyl)isothiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

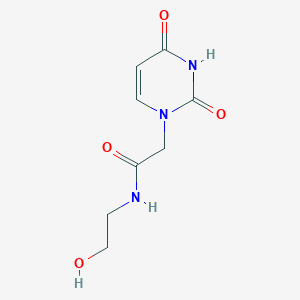
![6-ethyl 3-methyl 2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2613880.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2613881.png)
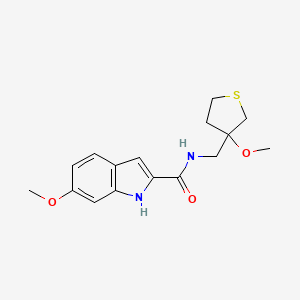
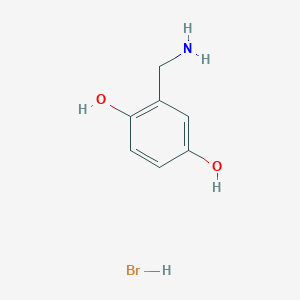
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2613888.png)
![3-chloro-2-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-5-(trifluoromethyl)pyridine](/img/structure/B2613890.png)
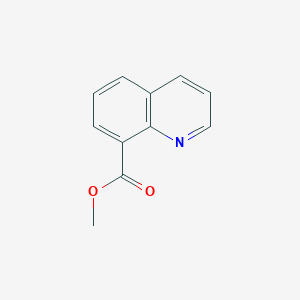
![N-benzyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2613894.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2613895.png)

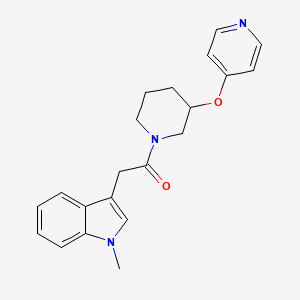
![2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B2613898.png)
